2'-Methyl-biphenyl-3-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)17(14,15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZWBIGRUEODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl Biphenyl 3 Sulfonyl Chloride
Strategies for the Construction of the Biphenyl (B1667301) Core
The formation of the carbon-carbon single bond connecting the two aryl rings in 2'-methyl-biphenyl is the key strategic step in the synthesis of 2'-Methyl-biphenyl-3-sulfonyl chloride. This can be accomplished through either modern palladium-catalyzed cross-coupling reactions or classical homocoupling methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. researchgate.netresearchgate.net These methods are widely applied in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.net The synthesis of an unsymmetrical biaryl, such as 2'-methyl-biphenyl, is a prime application for these powerful reactions.
The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for creating C(sp²)–C(sp²) bonds, making it ideal for biphenyl synthesis. acs.orgkochi-tech.ac.jp The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. kochi-tech.ac.jp Its advantages include the use of mild reaction conditions, the commercial availability and stability of organoboron reagents, and the low toxicity of its boron-containing byproducts. acs.org
For the synthesis of the 2'-methyl-biphenyl core, a viable Suzuki-Miyaura approach would involve the reaction between a 2-methylphenylboronic acid derivative and a suitably substituted 1-halobenzene. The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. kochi-tech.ac.jp
A potential synthetic route is the coupling of (2-methylphenyl)boronic acid with 1-bromo-3-nitrobenzene, followed by reduction of the nitro group, diazotization, and subsequent Sandmeyer reaction to install the sulfonyl chloride group. Alternatively, direct coupling with an aryl halide already containing a sulfonyl chloride or a precursor group can be considered, though the reactivity of the sulfonyl chloride group itself under coupling conditions must be taken into account. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Base | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|
| Pd(OAc)₂, SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Room Temp | High | acs.org |
| Pd₂(dba)₃, XPhos | K₃PO₄ | THF/H₂O | Reflux | Good | rsc.org |
| Pd/C (heterogeneous) | Phase Transfer Catalyst | Water | 40°C | Moderate-Good | researchgate.net |
This table presents generalized conditions for Suzuki-Miyaura reactions and is for illustrative purposes.
The Stille coupling provides a reliable and versatile method for C-C bond formation, particularly when other coupling methods fail. scispace.com It involves the reaction of an organostannane (organotin) compound with an organic halide or sulfonate, catalyzed by palladium. rsc.org A key advantage of the Stille reaction is the tolerance of organotin reagents to a wide variety of functional groups. rsc.org However, the toxicity of organostannanes and the difficulty in removing tin byproducts are notable drawbacks. rsc.orgscispace.com
The mechanism is analogous to other palladium cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.org In the transmetalation step, the aryl group is transferred from the tin reagent to the palladium complex. rsc.org To synthesize the 2'-methyl-biphenyl scaffold, tributyl(o-tolyl)stannane could be coupled with a 1-halo-3-substituted-benzene.
Table 2: Typical Catalyst Systems for Stille Coupling
| Catalyst | Ligand | Solvent | Conditions | Ref |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Toluene | Reflux | rsc.org |
| Pd(OAc)₂ | XPhos | t-BuOH | 110 °C | scispace.com |
This table presents generalized conditions for Stille reactions and is for illustrative purposes.
The Negishi coupling is a powerful reaction that couples organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium complexes. numberanalytics.comwikipedia.org It was one of the first methods developed for the reliable synthesis of unsymmetrical biaryls. organic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, which can allow for reactions to occur under milder conditions. nih.gov They also exhibit excellent functional group tolerance. nih.gov
The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination pathway. numberanalytics.com The synthesis of 2'-methyl-biphenyl via Negishi coupling would typically involve the reaction of an o-tolylzinc halide with a 1-halo-3-substituted-benzene in the presence of a palladium catalyst, such as one supported by bulky phosphine (B1218219) ligands like P(t-Bu)₃ or biarylphosphines (e.g., RuPhos, SPhos). nih.gov
Table 3: Common Catalysts and Conditions for Negishi Coupling
| Catalyst/Precatalyst | Ligand | Solvent | Temperature | Ref |
|---|---|---|---|---|
| Pd(P(t-Bu)₃)₂ | - | THF/NMP | 100 °C | nih.gov |
| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | THF | Room Temp - Reflux | wikipedia.org |
| Pd-PEPPSI-IPent | - | THF | 70 °C | nih.gov |
This table presents generalized conditions for Negishi reactions and is for illustrative purposes.
Kumada Coupling: The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction to be discovered, predating the Suzuki, Stille, and Negishi reactions. wikipedia.orgorganic-chemistry.org It utilizes an organomagnesium reagent (Grignard reagent) and an organic halide, with a nickel or palladium catalyst. wikipedia.org The high reactivity of Grignard reagents is a key feature, but this can also limit the functional group tolerance of the reaction compared to other methods. organic-chemistry.org For the synthesis of the 2'-methyl-biphenyl core, o-tolylmagnesium bromide could be coupled with a 1-halo-3-substituted-benzene using a catalyst like Ni(dppe)Cl₂ or a palladium-phosphine complex. rsc.orgacs.org
Hiyama Coupling: The Hiyama coupling employs an organosilane as the organometallic partner, coupled with an organic halide. A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source (e.g., TASF or TBAF), to cleave the silicon-carbon bond and facilitate transmetalation. Organosilanes are generally stable, non-toxic, and easy to handle. rsc.org The construction of the 2'-methyl-biphenyl framework could be achieved by coupling a 2-methylphenylsilane with a suitable aryl halide in the presence of a palladium catalyst and a fluoride activator.
Classical Homocoupling Reactions
Before the advent of palladium-catalyzed cross-coupling, classical homocoupling reactions were the primary methods for generating biaryl linkages. These reactions typically involve the coupling of two identical aryl halide molecules.
The Ullmann Reaction is the most prominent example, traditionally involving the copper-promoted coupling of two aryl halide molecules at high temperatures. researchgate.netacs.org While effective for creating symmetrical biphenyls, its application to produce unsymmetrical biphenyls (a cross-coupling) is more challenging and often results in a mixture of products. A potential, though likely low-yielding, approach to the 2'-methyl-biphenyl core could involve a mixed Ullmann reaction between an o-halotoluene and a 1-halo-3-substituted-benzene. Modern variations have been developed using palladium catalysts under milder conditions. researchgate.net
Another classical method is the Bennett-Turner reaction , which involves the homocoupling of a Grignard reagent in the presence of a transition metal salt like CrCl₃ or CuCl₂. nih.gov
These homocoupling methods are generally less efficient and require harsher conditions than modern palladium-catalyzed cross-couplings, making them less favored for the synthesis of complex, unsymmetrical biaryls like this compound. nih.gov
Ullmann Coupling Variations
The Ullmann reaction, first reported by Fritz Ullmann and his student Jean Bielecki in 1901, is a cornerstone of biaryl synthesis. wikipedia.orgoperachem.com It traditionally involves the copper-promoted coupling of two aryl halides at elevated temperatures. organic-chemistry.org For an unsymmetrical product like 2-methylbiphenyl (B165360), this would involve a cross-coupling between two different aryl halides, for instance, 2-halotoluene and a halobenzene.
The classic Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper, leading to potentially erratic yields. wikipedia.org However, modern advancements have broadened its applicability. wikipedia.orgrsc.org These include the use of palladium and nickel catalysts, which allow for milder reaction conditions, and the development of ligands that can accelerate the reaction. wikipedia.orgrsc.org For synthesizing unsymmetrical biphenyls, the reaction is achievable, particularly when one of the coupling partners is used in excess. wikipedia.org
Key Features of Ullmann Coupling:
Catalyst: Traditionally copper powder or a copper-bronze alloy; modern variations use palladium or nickel. wikipedia.org
Reactants: Two aryl halides. For 2-methylbiphenyl, this could be a derivative of toluene and benzene.
Conditions: Historically high temperatures (often >200°C), though modern methods are milder. operachem.comorganic-chemistry.org
Mechanism: Believed to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with the second aryl halide. wikipedia.org
Wurtz–Fittig and Bennett–Turner Reactions
Wurtz–Fittig Reaction An extension of the Wurtz reaction, the Wurtz–Fittig reaction synthesizes substituted aromatic compounds by reacting an aryl halide with an alkyl halide using sodium metal. wikipedia.orgvedantu.com To form 2-methylbiphenyl, one could react an o-halotoluene with a halobenzene and sodium. A significant challenge with this method is the formation of undesired side products from the homocoupling of each halide (e.g., biphenyl and 1,2-dimethylbiphenyl). vedantu.com
The reaction works best when the halide reactants have different chemical reactivities, which can be achieved by using halogens from different periods. wikipedia.org Typically, the alkyl halide is more reactive than the aryl halide. wikipedia.orgorganic-chemistry.org The reaction is thought to proceed through either a radical mechanism, where aryl and alkyl radicals combine, or an organo-alkali mechanism involving an organosodium intermediate. wikipedia.orgiitk.ac.inlscollege.ac.in
Bennett–Turner Reaction In 1914, Bennett and Turner reported the synthesis of biphenyl compounds through the homocoupling of a Grignard reagent, such as phenylmagnesium bromide, in the presence of a transition metal salt like chromium(III) chloride (CrCl₃) or cupric chloride (CuCl₂). rsc.org While primarily used for symmetrical biphenyls, variations for creating unsymmetrical biphenyls could be envisioned, though they are less common than other cross-coupling methods. rsc.org
| Reaction | Key Reagents | Typical Substrates | Primary Product Type | Key Challenges |
|---|---|---|---|---|
| Ullmann Coupling | Copper (classic), Pd/Ni (modern) | Aryl Halides | Symmetrical or Unsymmetrical Biaryls | Harsh conditions (classic), catalyst cost (modern). wikipedia.org |
| Wurtz–Fittig Reaction | Sodium Metal | Aryl Halide + Alkyl Halide | Alkyl-Substituted Aromatics | Formation of homocoupling side products. vedantu.com |
| Bennett–Turner Reaction | Grignard Reagent + Metal Salt (e.g., CuCl₂) | Organomagnesium Halides | Primarily Symmetrical Biaryls | Less common for unsymmetrical products. rsc.org |
Electrophilic Aromatic Substitution for Biphenyl Functionalization
Biphenyl undergoes electrophilic aromatic substitution (SEAr) reactions, similar to benzene. rsc.org The phenyl group acts as an activating, ortho- and para-directing substituent. pearson.com This means that an incoming electrophile will preferentially add to the positions ortho or para to the existing phenyl group.
This method could be used to functionalize a biphenyl ring, but it is generally less precise for creating a specific isomer like 2-methylbiphenyl from unsubstituted biphenyl. youtube.com For example, a Friedel-Crafts alkylation of biphenyl would likely result in a mixture of 2-methylbiphenyl, 4-methylbiphenyl, and potentially di-substituted products, necessitating complex separation procedures. However, electrophilic substitution is a crucial method for adding other functional groups to the pre-formed biphenyl scaffold. rsc.orgnih.gov
Approaches for the Introduction of the Sulfonyl Chloride Moiety
Once the 2-methylbiphenyl core is synthesized, the next step is to introduce the sulfonyl chloride group at the desired 3-position.
Chlorosulfonation Reactions
Direct chlorosulfonation involves treating the aromatic compound with chlorosulfonic acid (ClSO₃H). For 2-methylbiphenyl, the position of the incoming sulfonyl chloride group is directed by the existing substituents. The methyl group is ortho-, para-directing, while the phenyl group is also ortho-, para-directing. pearson.com This would likely lead to sulfonation at the 4'-position (para to the methyl group) or the 4-position (para to the phenyl group). Substitution at the 3-position (meta to the methyl group and ortho to the phenyl group) would be sterically hindered and electronically less favored, making this a challenging route for the desired isomer.
Oxidative Chlorination of Sulfur Precursors (e.g., Thiols, Disulfides)
A more controlled, multi-step approach involves first synthesizing a sulfur-containing precursor, such as a thiol (2'-methyl-biphenyl-3-thiol) or its corresponding disulfide, and then converting it to the sulfonyl chloride. This method offers better regiochemical control.
The oxidative chlorination step can be achieved with various reagents. lookchem.comorganic-chemistry.org A combination of hydrogen peroxide and thionyl chloride is reported to be a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org Other effective reagents include 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which is mild and efficient for converting both thiols and disulfides. lookchem.com The oxidation of disulfides can also be performed using chlorine gas in aqueous hydrochloric acid or with systems like N-chlorosuccinimide (NCS) and dilute HCl. organic-chemistry.orgacs.org A recent continuous flow protocol utilizes nitric acid, hydrochloric acid, and oxygen for this transformation. nih.gov
| Sulfur Precursor | Reagent System | Key Advantages | Reference |
|---|---|---|---|
| Thiols, Disulfides | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Mild, efficient, broad substrate scope. | lookchem.com |
| Thiols | H₂O₂ / SOCl₂ | Highly reactive, very short reaction times. | organic-chemistry.org |
| Thiols, Disulfides | HNO₃ / HCl / O₂ (Flow Chemistry) | Continuous process, good for scalability. | nih.gov |
| Thiols, Disulfides | H₂O₂ / Zirconium Tetrachloride | Efficient, mild conditions, high purity. | organic-chemistry.orgresearchgate.net |
Sandmeyer-Type Sulfonylation from Diazonium Salts
The Sandmeyer reaction provides a powerful method for converting an aromatic amine into a wide variety of functional groups via a diazonium salt intermediate. organic-chemistry.org The synthesis of sulfonyl chlorides from diazonium salts is a well-established, if sometimes challenging, variation. nih.govacs.org
This route would begin with 3-amino-2'-methylbiphenyl (B1634778). The amine is converted to its diazonium salt using a nitrite (B80452) source (e.g., tert-butyl nitrite or sodium nitrite) in the presence of acid. nih.govnih.gov The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst and a chloride source to yield the desired this compound. nih.govacs.orgnih.gov
A significant challenge is the use of gaseous, toxic sulfur dioxide and the fact that the reaction often requires aqueous conditions, which can lead to hydrolysis of the sulfonyl chloride product. nih.govnih.gov To circumvent these issues, modern protocols have been developed that use stable, solid SO₂ surrogates like DABCO-bis(sulfur dioxide) (DABSO). nih.govorganic-chemistry.orgnih.govresearchgate.netacs.org These newer methods often allow for one-pot procedures under milder conditions, improving the safety and practicality of the synthesis. nih.govacs.org The reaction can be performed to either isolate the sulfonyl chloride or to convert it directly in situ to a sulfonamide by adding an amine. nih.govorganic-chemistry.org
Alternative Reagents and Conditions for Sulfonyl Chloride Formation
The conversion of a sulfonic acid to a sulfonyl chloride is a critical transformation in organic synthesis. While traditional reagents like thionyl chloride and phosphorus pentachloride are effective, they often require harsh conditions. lookchem.com Research has focused on developing milder and more efficient alternatives, which are particularly valuable for complex molecules like this compound. These methods typically involve the activation of the corresponding 2'-Methyl-biphenyl-3-sulfonic acid precursor.
Several novel reagents have been reported for this conversion under neutral or mild conditions. researchgate.net These include cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). lookchem.comresearchgate.net The use of cyanuric chloride can activate sulfonic acids for subsequent reactions. ijsrst.com TAPC, a hexachlorocyclotriphosphazatriene, has been shown to be a highly efficient chlorinating agent for sulfonic acids, often functioning under solvent-free conditions at room temperature with short reaction times. lookchem.com
A comparative study demonstrated that TAPC can be superior to cyanuric chloride in terms of both reaction yields and shorter reaction times under similar conditions. lookchem.com Another approach involves using bis(trichloromethyl) carbonate in the presence of a base and a catalytic amount of an organic base, which allows the reaction to proceed at mild temperatures (below 25°C) and in a short time frame. google.com These alternative methods avoid the high temperatures and potentially acidic conditions of older methods, which could lead to hydrolysis of the product sulfonyl chloride. google.com
The table below summarizes various alternative reagents for the conversion of aryl sulfonic acids to aryl sulfonyl chlorides, a reaction directly applicable to the synthesis of this compound from its sulfonic acid precursor.
| Reagent | Conditions | Advantages | Reference |
|---|---|---|---|
| Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) | Neutral conditions, often with a tertiary amine base. | Milder than traditional reagents like thionyl chloride; inexpensive and safe to handle. | researchgate.netijsrst.com |
| TAPC (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride) | Solvent-free grinding at 25°C with catalytic KCl/H₂O. | High efficiency, very short reaction times (minutes), mild, and cost-effective. | lookchem.com |
| Bis(trichloromethyl) carbonate (Triphosgene) | Reaction with K₃PO₄ and a catalytic amount of an organic base at ≤ 25°C. | Mild conditions, high yields, and short reaction times, avoiding high-temperature issues. | google.com |
| Phosphoryl chloride / Sulfolane | Acetonitrile solvent, requires heating to around 70°C. | An alternative to thionyl chloride, though it still requires elevated temperatures. | google.com |
Convergent and Divergent Synthetic Routes to this compound
The synthesis of a substituted biphenyl derivative such as this compound can be approached through either convergent or divergent strategies.
A convergent synthesis involves the separate preparation of key fragments of the molecule, which are then joined together in the later stages. For this compound, this typically means constructing the central biphenyl bond as a key step. Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis. rsc.org
One of the most powerful methods is the Suzuki-Miyaura cross-coupling reaction. rsc.org This would involve coupling an arylboronic acid with an aryl halide. For the target molecule, this could be achieved by:
Reacting 3-chlorosulfonylphenylboronic acid with a 2-methyl-substituted aryl halide (e.g., 2-bromotoluene (B146081) or 2-iodotoluene).
Reacting (3-halophenyl)sulfonyl chloride with 2-methylphenylboronic acid.
A palladium catalyst, such as Pd(PPh₃)₄, is commonly used in the presence of a base like K₂CO₃ or K₃PO₄. rsc.org Another relevant convergent approach is the Negishi cross-coupling, which involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. rsc.org
A classic, though often lower-yielding, convergent method is the Sandmeyer reaction. acs.org This route would begin with a 3-amino-2'-methylbiphenyl precursor. Diazotization of the amino group with nitrous acid (generated from NaNO₂ and HCl), followed by reaction with sulfur dioxide in the presence of a copper salt (e.g., CuCl), would yield the desired sulfonyl chloride. acs.orgacs.orgresearchgate.net This aqueous process can be advantageous for its safety and scalability. researchgate.net
| Reaction Type | Reactant A | Reactant B | Catalyst/Key Reagents | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Methylphenylboronic acid | 3-Iodobenzenesulfonyl chloride | Pd(PPh₃)₄, K₂CO₃ | rsc.org |
| Suzuki-Miyaura Coupling | 3-(Chlorosulfonyl)phenylboronic acid | 2-Bromotoluene | Pd(OAc)₂, PPh₃, NaOH | nih.gov |
| Negishi Coupling | (3-Halophenyl)sulfonyl chloride | (2-Methylphenyl)zinc chloride | Pd or Ni catalyst | rsc.org |
| Sandmeyer Reaction | 3-Amino-2'-methylbiphenyl | SO₂ / Thionyl Chloride | NaNO₂, HCl, CuCl | acs.orgacs.org |
A divergent synthesis starts from a common intermediate that can be converted into several different target molecules by applying different reaction conditions. beilstein-journals.org For this compound, a logical common intermediate would be 2'-Methyl-[1,1'-biphenyl]-3-sulfonic acid or its corresponding diazonium salt. From this central precursor, divergent pathways could lead to:
This compound : By reaction with a chlorinating agent such as TAPC or cyanuric chloride. lookchem.comijsrst.com
2'-Methyl-biphenyl-3-sulfonate esters : By reaction with an alcohol or phenol. For instance, activated sulfonate esters can be formed using pentafluorophenol. chemistryviews.org
2'-Methyl-biphenyl-3-sulfonamides : By first converting the sulfonic acid to the sulfonyl chloride and then reacting it with a primary or secondary amine.
This divergent approach is highly efficient for creating a library of related compounds from a single, advanced intermediate.
Reactivity and Transformational Chemistry of 2 Methyl Biphenyl 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is an excellent leaving group, facilitating nucleophilic substitution at the sulfur atom. This reactivity is the basis for the synthesis of a diverse array of sulfur-containing compounds. The general mechanism for these reactions involves the attack of a nucleophile on the electrophilic sulfur atom, followed by the displacement of the chloride ion. The reaction kinetics and mechanism can be influenced by the nature of the nucleophile, solvent, and the steric and electronic properties of the sulfonyl chloride itself. mdpi.comresearchgate.netnih.gov The presence of the 2'-methyl-biphenyl scaffold can introduce specific steric effects that may modulate reactivity compared to simpler arenesulfonyl chlorides. mdpi.com
Formation of Sulfonamides
One of the most fundamental transformations of aryl sulfonyl chlorides is their reaction with primary or secondary amines to produce sulfonamides. researchgate.net This reaction, often referred to as sulfonylation, is a robust and widely used method for constructing the sulfonamide functional group, a key pharmacophore in many therapeutic agents. ucl.ac.uk The reaction typically proceeds by adding the sulfonyl chloride to a solution of the amine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. nih.govorganic-chemistry.org
The general reaction is as follows: Ar-SO₂Cl + R¹R²NH → Ar-SO₂NR¹R² + HCl
Alternative methods have been developed to circumvent the use of potentially unstable sulfonyl chlorides, for instance, by using sulfinate esters. organic-chemistry.org However, the direct use of sulfonyl chlorides remains a primary and efficient route. researchgate.netorganic-chemistry.org
Table 1: Illustrative Examples of Sulfonamide Synthesis from Aryl Sulfonyl Chlorides
| Aryl Sulfonyl Chloride | Amine | Base/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine, CH₂Cl₂ | N-Benzyl-4-methylbenzenesulfonamide | 62% | nih.gov |
| o-Chlorobenzenesulfonyl chloride | Benzylamine | Triethylamine, PPh₃, CH₂Cl₂ | N-Benzyl-2-chlorobenzenesulfinamide* | 80% | nih.gov |
| 2-Thiophenesulfonyl chloride | Aniline | Water, 25 °C | N-Phenylthiophene-2-sulfonamide | - | researchgate.net |
| Benzenesulfonyl chloride | Pyrrole | Ionic Liquid | 1-(Phenylsulfonyl)-1H-pyrrole | Excellent | organic-chemistry.org |
Note: This specific example from the reference leads to a sulfinamide via in situ reduction, but illustrates the initial reaction with the amine.
Synthesis of Sulfonates and Sulfinate Esters
Aryl sulfonyl chlorides readily react with alcohols or phenols to form the corresponding sulfonate esters. This esterification is typically carried out in the presence of a base to scavenge the HCl produced. researchgate.netresearchgate.net The resulting aryl sulfonates are valuable intermediates in their own right, often used in carbon-carbon bond-forming reactions where the sulfonate group acts as a good leaving group. researchgate.net The reaction of 2'-Methyl-biphenyl-3-sulfonyl chloride with various phenols or alcohols would yield a series of novel sulfonate esters.
The synthesis of sulfinate esters from sulfonyl chlorides is less direct. It generally involves the reduction of the sulfonyl chloride to a sulfinate salt or sulfinic acid, which is then esterified by reaction with an alcohol. organic-chemistry.org For example, sulfonyl chlorides can be reduced in situ and then reacted with amines to form sulfinamides, which are related structures. nih.gov More direct methods for sulfinate ester synthesis often start from aryl iodides or sulfinic acids themselves. organic-chemistry.orgrsc.org However, since sulfonyl chlorides can be converted to sulfinates, they serve as precursors in a multi-step sequence. nih.gov
Table 2: Synthesis of Aryl Sulfonates from Aryl Sulfonyl Chlorides and Phenols
| Aryl Sulfonyl Chloride | Phenol Derivative | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Tosyl chloride | 2-Nitrophenol | Pyridine, CHCl₃ | 2-Nitrophenyl 4-methylbenzenesulfonate | 73% | researchgate.net |
| Tosyl chloride | 4-Nitrophenol | Pyridine, CHCl₃ | 4-Nitrophenyl 4-methylbenzenesulfonate | 82% | researchgate.net |
| Tosyl chloride | 2-Chlorophenol | Pyridine, CHCl₃ | 2-Chlorophenyl 4-methylbenzenesulfonate | 89% | researchgate.net |
Reactions with Other Heteroatom Nucleophiles
Beyond nitrogen and oxygen nucleophiles, the sulfonyl chloride group of this compound can react with a variety of other heteroatom nucleophiles.
Hydrolysis: In the presence of water, sulfonyl chlorides hydrolyze to the corresponding sulfonic acids. This reaction is a classic example of nucleophilic substitution with water acting as the nucleophile. The rates of hydrolysis for various aromatic sulfonyl chlorides have been studied to understand the reaction mechanism, which can shift between Sₙ1 and Sₙ2 character depending on the substrate and conditions. researchgate.net
Reaction with Thiols: Reaction with thiols (R-SH) in the presence of a base yields thiosulfonates (Ar-SO₂-SR). These compounds are of interest in medicinal and materials chemistry.
Reaction with Halide Ions: Isotopic exchange reactions, such as the chloride-chloride exchange, have been used to probe the mechanism of nucleophilic substitution at the sulfonyl sulfur. mdpi.comnih.gov These studies show the reaction proceeds via an Sₙ2 mechanism for chlorides. nih.gov
Metal-Catalyzed Transformations Involving Aryl Sulfonyl Chlorides
In addition to their role in nucleophilic substitution, aryl sulfonyl chlorides have emerged as versatile partners in metal-catalyzed cross-coupling reactions. These transformations often proceed via pathways that involve the cleavage of the carbon-sulfur bond, offering unique synthetic routes that are complementary to traditional cross-coupling methods using aryl halides.
Desulfitative Cross-Coupling Reactions
Desulfitative cross-coupling involves the reaction of an aryl sulfonyl chloride with a coupling partner, leading to the formation of a new bond and the extrusion of sulfur dioxide (SO₂). chemrevlett.com This strategy allows aryl sulfonyl chlorides to function as arylating agents. A range of metals, including palladium and iron, have been shown to catalyze these reactions. chemrevlett.comcore.ac.ukcapes.gov.br
For example, iron-catalyzed desulfinylative cross-coupling reactions between sulfonyl chlorides and Grignard reagents have been developed as an environmentally friendly method for C-C bond formation. core.ac.uknih.gov Palladium catalysis has been employed for the desulfitative direct arylation of C-H bonds in various heterocycles, using aryl sulfonyl chlorides as the aryl source. chemrevlett.com These methods provide a powerful alternative to traditional couplings, leveraging the ready availability of sulfonyl chlorides.
Table 3: Examples of Metal-Catalyzed Desulfitative Coupling Reactions
| Aryl Sulfonyl Chloride | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Arenesulfonyl chlorides | Grignard reagents | [Fe(acac)₃] | Biaryls/Alkylarenes | core.ac.uknih.gov |
| (Hetero)aryl sulfonyl chlorides | (Hetero)arenes (C-H bond) | Palladium complexes | (Hetero)aryl-substituted heteroarenes | chemrevlett.com |
| Arenesulfonyl chlorides | Olefins (Heck-type) | Palladium or Rhodium complexes | Alkenyl-substituted arenes | capes.gov.br |
| (Hetero)aryl sulfinates* | (Hetero)aryl halides | Palladium complexes | Bi(hetero)aryls | nih.gov |
Note: While this example uses sulfinates, they are often derived from sulfonyl chlorides, illustrating the broader utility of the desulfinative strategy.
Suzuki-Type Sulfonylation with Organoboron Compounds
Aryl sulfonyl chlorides can participate in palladium-catalyzed Suzuki-type reactions with organoboron compounds, such as aryl boronic acids, to form diaryl sulfones. chemrevlett.comchemrevlett.com This transformation is a powerful tool for constructing the diaryl sulfone motif, which is present in numerous biologically active molecules and materials. nih.gov
The reaction proceeds by coupling the aryl group of the sulfonyl chloride with the aryl group of the organoboron reagent, forming a new C-S bond and ultimately the sulfone bridge. The first successful Suzuki-type coupling of aryl boronic acids and arylsulfonyl chlorides was reported using a PdCl₂ catalyst with K₂CO₃ as the base. chemrevlett.com This methodology offers high functional group tolerance and utilizes readily available starting materials. chemrevlett.comchemrevlett.com
Table 4: Suzuki-Type Sulfonylation of Aryl Boronic Acids
| Aryl Sulfonyl Chloride | Aryl Boron Compound | Catalyst/Base/Solvent | Product | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride | Phenyl boronic acid | PdCl₂ / K₂CO₃ / Acetone:Water | 4-Methylphenyl phenyl sulfone | chemrevlett.com |
Palladium-Catalyzed C-Arylation Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design have enabled their effective use in C-H arylation reactions. jst.go.jp In the context of biphenyl (B1667301) derivatives, palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been demonstrated to construct ortho-teraryl structures. jst.go.jpnih.gov This transformation is typically directed by a functional group, such as a hydroxyl group, which facilitates the C-H activation at a specific position. jst.go.jpnih.gov
Although specific studies detailing the palladium-catalyzed C-arylation of this compound are not prevalent in the reviewed literature, the general principles of such reactions can be inferred. The sulfonyl chloride group can potentially act as a leaving group in certain cross-coupling reactions. However, the C-H arylation of one of the aromatic rings is also a plausible transformation, especially with a suitable directing group. For instance, palladium-catalyzed C(sp2)–H arylation has been achieved using a variety of directing groups to generate biaryl derivatives. nih.gov
A general representation of a palladium-catalyzed C-H arylation reaction is depicted below:
General Scheme for Palladium-Catalyzed C-H Arylation
Aryl-H + Aryl'-X --[Pd catalyst, Ligand, Base]--> Aryl-Aryl' + H-X
Where X is a halide or another leaving group.
The efficiency and regioselectivity of such reactions are highly dependent on the nature of the catalyst, ligands, and directing groups employed.
Reactions with Organometallic Reagents (e.g., Organozinc)
The reactions of sulfonyl chlorides with organometallic reagents, such as organozinc compounds (in Negishi coupling), are a fundamental transformation in organic synthesis. These reactions typically proceed via a cross-coupling mechanism where the organometallic reagent transfers its organic group to the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfone and a metal halide salt.
While specific examples involving this compound and organozinc reagents are not explicitly detailed in the provided search results, the general reactivity pattern is well-established for various aryl sulfonyl chlorides.
Illustrative Reaction Parameters for Negishi Coupling
| Component | Typical Reagents/Conditions |
|---|---|
| Aryl Sulfonyl Chloride | R-SO₂Cl |
| Organozinc Reagent | R'-ZnX (X = Cl, Br, I) |
| Catalyst | Pd(0) or Ni(0) complexes |
| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, dppe) |
| Solvent | Anhydrous THF, Dioxane, or DMF |
The reaction mechanism is believed to involve the oxidative addition of the sulfonyl chloride to a low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the sulfone product and regenerate the catalyst.
Mechanisms of Key Transformations
Insights into Radical Processes in Sulfonyl Chloride Chemistry
Beyond ionic pathways, sulfonyl chlorides can also participate in reactions involving radical intermediates. magtech.com.cn The sulfur-chlorine bond in a sulfonyl chloride can undergo homolytic cleavage, particularly under thermal or photochemical conditions, to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). rsc.org These sulfonyl radicals are key intermediates in various transformations, including addition reactions to unsaturated systems and cyclizations. nih.gov
For instance, the addition of a radical to an alkene can produce an α-sulfonamidoyl radical, which may then undergo β-fragmentation to eliminate a sulfonyl radical and form an imine. nih.gov This type of radical cascade allows for the cleavage of very stable sulfonamides under mild, reductive conditions. nih.gov
Visible-light photoredox catalysis has emerged as a powerful method for generating sulfonyl radicals from sulfonyl chlorides under redox-neutral conditions, enabling the synthesis of sulfonates and sulfonamides. rsc.org
Stereochemical and Regiochemical Aspects in Derivatization
The derivatization of substituted biphenyls like this compound introduces important considerations of stereochemistry and regiochemistry. The presence of the methyl group in the 2'-position restricts rotation around the biphenyl C-C single bond, which can lead to atropisomerism if the molecule is appropriately substituted to create non-superimposable, isolable rotational isomers. Any transformation at or near the stereogenic axis must consider the potential for creating or altering atropisomers.
Regiochemistry is also a critical factor. In reactions such as electrophilic aromatic substitution on the biphenyl core, the existing methyl and sulfonyl chloride groups will direct incoming electrophiles to specific positions. The directing effects of these groups (ortho-, para-, or meta-directing) will determine the structure of the resulting products. Similarly, in nucleophilic aromatic substitution reactions, the sulfonyl chloride group can activate the ring towards attack at the ortho and para positions. The precise regiochemical outcome will depend on the reaction conditions and the nature of the reacting species.
Comparative Reactivity Studies
Contrasting Reactivity with Aryl Sulfonyl Fluorides
Aryl sulfonyl fluorides and aryl sulfonyl chlorides are both important electrophiles, but they exhibit distinct reactivity profiles primarily due to the differences in the strength of the sulfur-halogen bond. nih.gov
The S-F bond in an aryl sulfonyl fluoride (B91410) is significantly stronger and less polarized than the S-Cl bond in an aryl sulfonyl chloride. nih.gov This has several important consequences:
Stability: Aryl sulfonyl fluorides are generally more thermally and chemically robust than their sulfonyl chloride counterparts. They are more resistant to hydrolysis and thermolysis. nih.gov For example, a sulfonyl chloride might rapidly decompose at elevated temperatures where the corresponding sulfonyl fluoride remains stable. nih.gov
Reactivity with Nucleophiles: Due to the stronger S-F bond, sulfonyl fluorides are less reactive towards many nucleophiles compared to sulfonyl chlorides. However, this attenuated reactivity can be advantageous, leading to greater selectivity in reactions. nih.gov They have found particular use in chemical biology as probes that can selectively label specific proteins. nih.govnih.gov
Leaving Group Ability: The chloride ion is a better leaving group than the fluoride ion in nucleophilic substitution reactions. This generally makes sulfonyl chlorides more reactive electrophiles in S_N2-type processes at the sulfur atom. nih.gov
Comparative Properties of Aryl Sulfonyl Halides
| Property | Aryl Sulfonyl Chlorides | Aryl Sulfonyl Fluorides |
|---|---|---|
| S-X Bond Strength | Weaker | Stronger nih.gov |
| Hydrolytic Stability | Less stable, can hydrolyze to sulfinic acid nih.gov | More stable nih.gov |
| Thermal Stability | Less stable, prone to decomposition nih.gov | More stable nih.gov |
| Reactivity | Generally more reactive towards nucleophiles | Less reactive, more selective nih.gov |
| Applications | Broad use in synthesis | "Click chemistry", chemical biology probes nih.govmdpi.com |
The conversion of aryl sulfonyl chlorides to the more stable aryl sulfonyl fluorides is a synthetically useful transformation and can be achieved using various fluorinating agents, including sulfuryl fluoride (SO₂F₂). mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl Biphenyl 3 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2'-Methyl-biphenyl-3-sulfonyl chloride in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl group protons.
The aromatic region of the spectrum is complex due to the presence of seven protons distributed across two phenyl rings. The signals for these protons typically appear as a series of multiplets in the range of 7.20 to 8.20 ppm. The protons on the sulfonyl-substituted ring, particularly those ortho to the electron-withdrawing sulfonyl chloride group, are expected to be shifted downfield. The protons on the methyl-substituted ring will have chemical shifts more typical of a substituted toluene (B28343).
The methyl group (–CH₃) at the 2'-position gives rise to a singlet in the upfield region of the spectrum, typically around 2.30 ppm. The integration of this signal corresponds to three protons, confirming the presence of the methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted data based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.20 - 8.20 | Multiplet | 7H |
| Methyl Protons (2'-CH₃) | ~2.30 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. The spectrum for this compound would display thirteen distinct signals, corresponding to the twelve aromatic carbons and the single methyl carbon.
The aromatic carbons typically resonate in the region of 125 to 145 ppm. The carbon atom directly bonded to the sulfonyl chloride group (C-3) and the quaternary carbons of the biphenyl (B1667301) linkage (C-1' and C-3) are expected to show distinct chemical shifts. The electron-withdrawing effect of the sulfonyl chloride group influences the chemical shifts of the carbons in its parent ring.
The methyl carbon (2'-CH₃) is expected to appear as a single peak in the upfield region of the spectrum, generally between 15 and 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on the analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 125 - 145 |
| Methyl Carbon (2'-CH₃) | 15 - 20 |
Advanced NMR Techniques for Comprehensive Elucidation
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, advanced two-dimensional (2D) NMR techniques are utilized. These experiments reveal correlations between different nuclei within the molecule.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons within each of the aromatic rings, helping to trace the spin systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignment of the methyl proton and carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the two phenyl rings and the positions of the substituents. For instance, correlations would be expected from the methyl protons to the C-1', C-2', and C-3' carbons.
The use of such advanced techniques is crucial for the complete and accurate structural elucidation of complex molecules like this compound and its derivatives. mdpi.commdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. acdlabs.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the sulfonyl chloride and aromatic moieties.
The most prominent features in the IR spectrum are the strong absorption bands arising from the sulfonyl group (–SO₂Cl). Sulfonyl chlorides display two intense stretching vibrations for the S=O bond:
An asymmetric stretching band typically appears in the range of 1370–1410 cm⁻¹. acdlabs.com
A symmetric stretching band is observed at a lower frequency, usually between 1160–1204 cm⁻¹. acdlabs.com
Other significant absorptions include:
Aromatic C–H stretching: Weak to medium bands above 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands of variable intensity in the 1450–1600 cm⁻¹ region.
S–Cl stretching: A characteristic band for the sulfur-chlorine bond is expected in the lower frequency region of the spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected data based on known ranges for functional groups. acdlabs.comnist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C–H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C–H Stretch (Methyl) | 2850 - 2960 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Asymmetric S=O Stretch | 1370 - 1410 | Strong |
| Symmetric S=O Stretch | 1160 - 1204 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₃H₁₁ClO₂S), the molecular weight is 266.75 g/mol .
In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 266. A characteristic isotopic pattern for chlorine-containing compounds would also be present, with an [M+2]⁺ peak at m/z 268 having an intensity approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. acdlabs.com
The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom or the entire sulfonyl chloride group. acdlabs.comnist.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound This table presents predicted data based on common fragmentation patterns.
| m/z | Predicted Fragment Ion | Formula of Lost Neutral |
| 266/268 | [C₁₃H₁₁ClO₂S]⁺ (Molecular Ion) | - |
| 231 | [C₁₃H₁₁O₂S]⁺ | Cl |
| 167 | [C₁₃H₁₁]⁺ | SO₂Cl |
| 166 | [C₁₃H₁₀]⁺ | H, SO₂Cl |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and packing in the crystal lattice.
While the specific crystal structure of this compound is not publicly available, analysis of related aryl sulfonyl chloride structures allows for the prediction of key structural parameters. nih.govresearchgate.net A single-crystal X-ray diffraction study would reveal:
Bond Lengths and Angles: Precise distances for S=O, S–Cl, S–C, and all C–C and C–H bonds. The O–S–O bond angle in the sulfonyl group is a key parameter.
Intermolecular Interactions: The crystal packing is stabilized by various non-covalent interactions, such as C–H···O hydrogen bonds or π–π stacking between aromatic rings, which would be identified and characterized. nih.gov
Table 5: Expected Structural Parameters from X-ray Crystallography This table presents expected data based on values from similar reported crystal structures. nih.govresearchgate.net
| Structural Parameter | Expected Value |
| S=O Bond Length | ~1.42 - 1.44 Å |
| S–Cl Bond Length | ~2.05 - 2.08 Å |
| S–C (aromatic) Bond Length | ~1.75 - 1.77 Å |
| O–S–O Bond Angle | ~120 - 123° |
| C–S–Cl Bond Angle | ~102 - 106° |
| Biphenyl Dihedral Angle | Variable, dependent on crystal packing forces |
Computational Chemistry and Theoretical Investigations of 2 Methyl Biphenyl 3 Sulfonyl Chloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2'-Methyl-biphenyl-3-sulfonyl chloride. Methods such as B3LYP with a 6-31G(d,p) or larger basis set are commonly employed to optimize the molecular geometry and compute a variety of electronic descriptors. researchgate.netichem.md
The electronic structure of the sulfonyl chloride group is highly polarized. researchgate.net Natural Bond Orbital (NBO) analysis reveals a significant positive charge on the sulfur atom and negative charges on the oxygen and chlorine atoms. This charge distribution is a direct consequence of the large electronegativity differences and indicates that the sulfur atom is a potent electrophilic center. The biphenyl (B1667301) system, influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methyl group, exhibits a complex distribution of electron density across the aromatic rings.
Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich biphenyl rings, while the LUMO is centered on the sulfonyl chloride moiety, specifically on the σ* antibonding orbitals associated with the S-Cl bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. nih.govresearchgate.net For this molecule, the MEP would show a region of high positive potential (electrophilic) around the sulfur atom and negative potential (nucleophilic) around the two oxygen atoms of the sulfonyl group. nih.govresearchgate.net
Table 1: Calculated Electronic Properties of this compound The following data is illustrative and based on typical results for similar aryl sulfonyl chlorides from DFT calculations.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
| Dipole Moment | 4.5 D |
| Mulliken Charge on S | +1.2 e |
| Mulliken Charge on O | -0.7 e |
| Mulliken Charge on Cl | -0.3 e |
Mechanistic Studies through Computational Modeling
Computational modeling is a vital tool for investigating the reaction mechanisms of this compound, particularly for nucleophilic substitution reactions at the sulfur center. DFT calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netnih.gov
For the reaction with a nucleophile (Nu⁻), the mechanism can be elucidated. For aryl sulfonyl chlorides, reactions can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate sulfurane intermediate. researchgate.net Computational studies can distinguish between these pathways by locating the relevant stationary points on the potential energy surface and calculating the activation energy barriers. nih.gov
The calculations would involve:
Geometry Optimization: Finding the lowest energy structures for the reactant (this compound and the nucleophile), any intermediate, the transition state, and the product.
Frequency Calculations: To confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants determines the kinetic feasibility of the reaction.
These studies reveal how the steric hindrance from the 2'-methyl group and the electronic effects of the substituents influence the reaction pathway and rate. researchgate.net
Prediction of Reactivity and Selectivity Profiles
The electronic structure calculations from section 5.1 directly inform the prediction of reactivity and selectivity. The highly electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it the primary site for nucleophilic attack. Conceptual DFT provides a framework for quantifying reactivity through various descriptors. ichem.md
Electronegativity (χ) and Chemical Hardness (η) can be estimated from the HOMO and LUMO energies.
The Electrophilicity Index (ω) is a measure of the energy stabilization when the system acquires additional electronic charge from the environment. A high electrophilicity index for this compound would confirm its strong electrophilic character.
Selectivity, in cases where multiple reaction sites exist, can also be predicted. While the sulfur atom is the most prominent electrophilic site, computational analysis of local reactivity descriptors, such as Fukui functions, can reveal the susceptibility of different atoms within the molecule to nucleophilic or electrophilic attack, providing a more nuanced picture of its reactivity profile.
Table 2: Conceptual DFT Reactivity Descriptors The following data is illustrative and based on typical results for similar compounds.
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Chemical Hardness (η) | (I - A) / 2 | 3.15 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.35 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.00 eV |
Conformational Analysis and Stereochemical Prediction
The biphenyl core of this compound is not planar. The rotation around the central carbon-carbon single bond is a key conformational feature. The presence of the methyl group at the 2'-position (an ortho position relative to the inter-ring bond) introduces significant steric hindrance with the hydrogen atom at the 2-position of the other ring.
Computational methods can be used to perform a conformational analysis by calculating the potential energy as a function of the dihedral angle (the angle between the two phenyl rings). nwpu.edu.cn Such a scan would reveal the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation.
Table 3: Predicted Conformational Energy Profile The following data is illustrative and based on typical results for ortho-substituted biphenyls.
| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Nature |
|---|---|---|
| ~70° | 0.0 | Energy Minimum (Stable Conformer) |
| 0° (Planar) | ~5.0 | Rotational Barrier (Transition State) |
| 90° (Perpendicular) | ~2.5 | Rotational Barrier (Transition State) |
Analysis of Non-covalent Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. nih.govnih.gov
For this compound, a Hirshfeld analysis would decompose the complex network of interactions into individual contributions. The most significant interactions would likely be:
H···H contacts: Typically comprising the largest portion of the surface area due to the abundance of hydrogen atoms. nih.gov
C···H/H···C contacts: Indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a phenyl ring.
O···H/H···O contacts: Representing hydrogen bonds between the electronegative sulfonyl oxygens and hydrogen atoms on neighboring molecules. nih.gov
Cl···H/H···Cl contacts: The chlorine atom of the sulfonyl chloride group is known to participate in hydrogen bonding, which would be visible as distinct regions on the Hirshfeld surface. nih.govnih.gov
Table 4: Predicted Hirshfeld Surface Contact Contributions The following data is illustrative and based on typical results for similar aryl sulfonyl chlorides.
| Intermolecular Contact Type | Predicted Percentage Contribution |
|---|---|
| H···H | ~45% |
| C···H/H···C | ~20% |
| O···H/H···O | ~15% |
| Cl···H/H···Cl | ~10% |
| Other (e.g., C···C, S···H) | ~10% |
Applications of 2 Methyl Biphenyl 3 Sulfonyl Chloride in Contemporary Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate in Organic Synthesis
2'-Methyl-biphenyl-3-sulfonyl chloride is a valuable intermediate in organic synthesis due to its reactive sulfonyl chloride group attached to a biphenyl (B1667301) scaffold. chemimpex.com This bifunctional nature allows for a wide range of chemical transformations, making it a key building block for constructing more complex molecules. chemimpex.com The sulfonyl chloride moiety readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. sigmaaldrich.com These reactions are fundamental in creating diverse molecular libraries for various applications.
The biphenyl structure provides a rigid and tunable core. The presence of the methyl group at the 2'-position introduces steric hindrance and can influence the conformation of the molecule, which is a critical aspect in the design of compounds with specific biological activities or material properties. researchgate.net The substitution pattern on the biphenyl rings can be further modified through various cross-coupling reactions, such as the Suzuki coupling, to introduce additional functional groups or extend the aromatic system. mdpi.comrsc.org This modularity allows chemists to systematically alter the steric and electronic properties of the final products.
A significant application of sulfonyl chlorides like this compound is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. sigmaaldrich.com The reaction of a sulfonyl chloride with an amine is a robust and high-yielding transformation, often employed in the creation of libraries of potential drug candidates. sigmaaldrich.comnih.gov For example, various substituted anilines can be reacted with this compound to generate a series of N-aryl sulfonamides, which can then be screened for their therapeutic potential.
Table 1: Common Reactions of this compound
| Reactant | Product Class | General Reaction |
| Amine (R-NH₂) | Sulfonamide | R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl |
| Alcohol (R'-OH) | Sulfonate Ester | R-SO₂Cl + R'-OH → R-SO₂-O-R' + HCl |
| Thiol (R'-SH) | Thioester | R-SO₂Cl + R'-SH → R-SO₂-S-R' + HCl |
Derivatization Strategies for the Creation of Complex Molecular Architectures
The strategic derivatization of this compound opens avenues for the synthesis of intricate and functionally rich molecular architectures. The reactivity of the sulfonyl chloride group serves as a primary handle for introducing diversity. chemimpex.com One common strategy involves the initial reaction of the sulfonyl chloride with a bifunctional nucleophile, creating an intermediate that can undergo further transformations. For instance, reaction with an amino alcohol would yield a sulfonamide with a pendant hydroxyl group, which can then be used for subsequent esterification or etherification reactions.
Furthermore, the biphenyl core itself is amenable to a variety of synthetic modifications. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the aromatic rings, provided that appropriate precursors (e.g., bromo- or iodo-substituted biphenyls) are used in the initial synthesis of the sulfonyl chloride. mdpi.comrsc.org This allows for the construction of extended π-conjugated systems or the attachment of specific recognition motifs.
A powerful approach for building molecular complexity involves a multi-step sequence where both the sulfonyl chloride and the biphenyl scaffold are sequentially functionalized. researchgate.net For example, a complex amine can be first coupled to the sulfonyl chloride. Subsequently, a boronic acid can be coupled to a halogenated position on the biphenyl ring via a Suzuki reaction. This modular approach allows for the convergent synthesis of highly elaborate molecules from simpler building blocks.
Table 2: Examples of Derivatization Strategies
| Strategy | Description | Potential Products |
| Sequential Functionalization | Stepwise reaction at the sulfonyl chloride group and the biphenyl core. | Complex, multi-functionalized biphenyl derivatives. |
| Bifunctional Reagents | Use of reagents with two reactive sites to introduce new functional handles. | Polymers, macrocycles, or molecules with orthogonal reactivity. |
| Cross-Coupling Reactions | Palladium-catalyzed reactions to form new C-C or C-heteroatom bonds on the biphenyl core. | Extended aromatic systems, biaryl compounds with diverse substituents. |
Development of Advanced Materials and Supported Reagents
The unique structural features of this compound make it a promising candidate for the development of advanced materials. The rigid biphenyl unit can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. researchgate.net The sulfonyl group can serve as a reactive site for cross-linking or for the attachment of functional moieties that impart specific properties to the material, such as conductivity, photoresponsiveness, or chemical sensing capabilities.
Functionalized Resins and Solid-Phase Chemistry
A key application in materials science is the immobilization of this compound onto solid supports, such as polystyrene or silica (B1680970) gel, to create functionalized resins. These supported reagents are highly valuable in solid-phase organic synthesis (SPOS). The sulfonyl chloride group on the resin can be used to anchor substrates or reagents to the solid support, facilitating the purification of reaction products by simple filtration.
In a typical SPOS workflow, a molecule containing a nucleophilic group (e.g., an amine or alcohol) is attached to the resin-bound sulfonyl chloride. Subsequent chemical transformations are then carried out on the immobilized molecule. After the desired reactions are complete, the product is cleaved from the resin, leaving any excess reagents and byproducts behind on the solid support. This strategy streamlines the synthesis of compound libraries and is particularly advantageous for automated synthesis.
Potential Role of this compound Derivatives in Asymmetric Synthesis and Catalysis
Derivatives of this compound hold significant potential in the field of asymmetric synthesis and catalysis. The inherent chirality of certain biphenyl systems (atropisomerism) can be exploited to create chiral ligands for metal-catalyzed asymmetric reactions. By introducing appropriate coordinating groups onto the biphenyl scaffold, it is possible to synthesize ligands that can create a chiral environment around a metal center, thereby inducing enantioselectivity in a variety of transformations, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov
Furthermore, the sulfonamide linkage, formed by the reaction of this compound with a chiral amine or amino acid, can be used to generate chiral auxiliaries. acs.org These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recycled.
Recent research has also explored the use of sulfonyl-containing compounds as organocatalysts. nih.gov The sulfonamide group can act as a hydrogen bond donor, activating substrates and controlling their orientation in the transition state of a reaction. By designing chiral sulfonamides derived from this compound, it may be possible to develop novel, metal-free catalytic systems for asymmetric transformations.
Molecular Recognition Studies Involving Biphenyl Sulfonyl Chloride Scaffolds
The biphenyl sulfonyl chloride scaffold provides a versatile platform for the design of synthetic receptors for molecular recognition studies. The rigid and well-defined geometry of the biphenyl unit can be used to create pre-organized cavities or clefts that are complementary in size and shape to a specific guest molecule. nih.gov The sulfonyl group can be functionalized with various recognition motifs, such as hydrogen bond donors and acceptors, charged groups, or hydrophobic moieties, to fine-tune the binding affinity and selectivity for the target guest. nih.gov
These synthetic receptors can be used to study non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, which are fundamental to many biological processes. By systematically varying the structure of the biphenyl scaffold and the nature of the recognition groups, researchers can gain insights into the principles of molecular recognition and develop artificial receptors with high selectivity for specific ions or small molecules. nih.gov
For instance, a receptor designed from a this compound derivative could feature a sulfonamide group capable of hydrogen bonding to a carboxylate anion, while the biphenyl framework provides a hydrophobic surface for interacting with the organic part of the guest molecule. Such studies contribute to the development of new sensors, separation technologies, and mimics of biological systems.
Utility in Covalent Labeling Strategies
Sulfonyl chlorides are known to be effective reagents for the covalent labeling of biomolecules, particularly proteins. nih.gov The electrophilic sulfonyl chloride group can react with nucleophilic residues on the protein surface, such as the ε-amino group of lysine (B10760008) or the phenolic hydroxyl group of tyrosine, to form stable covalent bonds. nih.gov This process, often referred to as chemical footprinting, can be used to map the solvent-accessible surfaces of proteins and to identify regions involved in protein-protein interactions or ligand binding. nih.gov
This compound, with its unique biphenyl tag, can serve as a specialized covalent labeling reagent. The biphenyl group provides a bulky and spectroscopically distinct handle that can be used to monitor the labeling reaction and to identify the modified sites by mass spectrometry. The methyl group on the biphenyl ring can also serve as a subtle probe of the local steric environment at the labeling site.
In a typical covalent labeling experiment, the protein of interest is incubated with the sulfonyl chloride reagent under controlled conditions. The extent of labeling can be quantified, and the specific sites of modification can be identified by digesting the labeled protein into smaller peptides and analyzing them by mass spectrometry. nih.gov This information can provide valuable insights into the three-dimensional structure and dynamics of the protein.
Precursor for Bioisosteric Replacements in Chemical Biology Research
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. This approach is often employed to improve pharmacokinetic properties, enhance target selectivity, or reduce toxicity of a lead compound. This compound serves as a valuable precursor for the synthesis of molecules designed for bioisosteric replacement studies.
Detailed Research Findings
Research in drug discovery has demonstrated the utility of the biphenyl-sulfonamide motif as a bioisosteric replacement for other chemical functionalities. For instance, in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in inflammatory responses, various aryl sulfonamides have been explored.
A patent for novel arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists lists this compound as a reactant in the synthesis of these potential therapeutic agents. googleapis.com In this context, the 2'-methyl-biphenyl-3-sulfonamide moiety can be considered a bioisosteric replacement for other aryl sulfonamides or even other acidic functional groups in different classes of CRTH2 antagonists. The specific substitution pattern of the 2'-methyl group can influence the conformational preference of the biphenyl system, which in turn can affect the binding affinity and selectivity for the target receptor.
The synthesis of these potential drug candidates involves the reaction of this compound with an appropriate amine, demonstrating the direct application of this compound in constructing complex, biologically active molecules.
Table 2: Example of a Bioactive Compound Synthesized from this compound
| Starting Material | Amine Reactant | Resulting Compound Class | Therapeutic Target |
| This compound | Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid derivatives | Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids | CRTH2 Antagonists |
This table is based on information from patent literature. googleapis.com
The rationale for using the 2'-methyl-biphenyl group as a bioisostere can be multifaceted. The methyl group can introduce favorable steric interactions within the receptor's binding pocket or modulate the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. The biphenyl core itself offers a rigid scaffold that can orient other functional groups in a precise three-dimensional arrangement for optimal receptor interaction.
While specific data on the comparative biological activity of compounds derived solely from this compound versus its isomers or other bioisosteres is not extensively published in peer-reviewed journals, the inclusion of this specific reagent in patent literature underscores its relevance in the exploration of new chemical entities for therapeutic purposes. The synthesis of a library of related compounds with variations in the biphenyl substitution pattern would be a logical step in a medicinal chemistry campaign to establish structure-activity relationships (SAR) and optimize lead compounds.
Future Directions and Emerging Research Avenues for 2 Methyl Biphenyl 3 Sulfonyl Chloride
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's growing emphasis on environmental stewardship is driving the development of greener and more sustainable methods for synthesizing aryl sulfonyl chlorides, including 2'-Methyl-biphenyl-3-sulfonyl chloride. Traditional synthesis routes often rely on harsh reagents and generate significant waste. Future research is focused on mitigating these environmental drawbacks.
One promising approach involves the use of water as a solvent, which is a significant departure from conventional methods that utilize volatile organic compounds. nih.govresearchgate.net Research has demonstrated the successful preparation of aryl sulfonyl chlorides from diazonium salts under aqueous acidic conditions, a method that offers considerable environmental and safety benefits over procedures carried out in acetic acid. acs.org The low solubility of the sulfonyl chloride products in water facilitates their direct precipitation, simplifying isolation and reducing the need for extraction with organic solvents. acs.org
Another key area of development is the use of alternative, less hazardous reagents. For instance, methods are being explored that utilize sodium sulfinate as a stable sulfur source in water, thereby avoiding more toxic and reactive sulfur-containing compounds. researchgate.net Similarly, the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent under mild, solvent-free conditions presents a practical and environmentally friendly alternative to traditional methods. organic-chemistry.org Furthermore, eco-friendly techniques such as ultrasound-assisted or microwave-assisted synthesis are being investigated to improve reaction efficiency and reduce energy consumption. nih.gov
Advancements in Catalytic Systems for Enhanced Transformations
Catalysis plays a pivotal role in the synthesis of the biphenyl (B1667301) core of this compound and its subsequent transformations. The Suzuki-Miyaura cross-coupling reaction, which is instrumental in forming the biphenyl linkage, is a major focus of catalytic innovation. nih.govacs.orgrsc.orgrsc.orgajgreenchem.comnih.gov
Advancements in this area are centered on the development of highly efficient palladium-based catalyst systems. These systems aim to achieve high yields under mild reaction conditions with low catalyst loadings. researchgate.net The design of sophisticated phosphine (B1218219) ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB), has been shown to improve the efficacy of the Suzuki coupling for producing sterically hindered biphenyl derivatives. nih.gov
Beyond the synthesis of the biphenyl backbone, catalytic methods are being explored for other key transformations. For example, the use of biphenyl sulfonic acid ligands is being investigated for the catalytic C-N cross-coupling of aryl halides, which could be relevant for creating derivatives of this compound. researchgate.net The development of iron-catalyzed cross-coupling reactions is also gaining traction as a more sustainable alternative to palladium-based systems. rsc.org
The table below summarizes some of the key catalytic systems being explored for the synthesis of biphenyl derivatives, which are foundational for producing this compound.
| Catalyst System | Reaction Type | Key Advantages | Reference |
| Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura Coupling | High yields for biphenyl synthesis. | acs.orgrsc.org |
| Pd(dba)₂ / P(t-Bu)₃ | C-N Cross-Coupling | Effective for amination of aryl halides. | researchgate.net |
| Fe-based catalysts | Cross-Coupling | More sustainable alternative to palladium. | rsc.org |
| Pd(dba)₂ / DPDB | Suzuki-Miyaura Coupling | Improved yields for sterically hindered biphenyls. | nih.gov |
These advancements in catalytic systems are crucial for enabling more efficient, selective, and sustainable synthetic routes to this compound and its derivatives.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes into continuous flow reactors and automated platforms represents a significant leap forward for the production of aryl sulfonyl chlorides. rsc.orgnih.govresearchgate.netmdpi.comresearchgate.netrsc.org These technologies offer enhanced safety, precise control over reaction parameters, and increased productivity compared to traditional batch processing. rsc.orgmdpi.com
Flow chemistry is particularly well-suited for handling the highly exothermic and potentially hazardous reactions often involved in the synthesis of sulfonyl chlorides. rsc.orgnih.gov The small reactor volumes and excellent heat transfer capabilities of flow systems mitigate the risk of thermal runaway. rsc.org Research has demonstrated the successful use of continuous flow protocols for the synthesis of sulfonyl chlorides from various starting materials, including thiols, disulfides, and anilines. rsc.orgresearchgate.net
A notable advancement is the development of an automated continuous synthesis and isolation system for aryl sulfonyl chlorides. rsc.orgmdpi.com This system utilizes a series of continuous stirred-tank reactors (CSTRs) coupled with a continuous filtration system and is managed by an automated process control scheme. rsc.orgmdpi.com The implementation of such automated systems leads to significant improvements in process consistency, reliability, and space-time yield. rsc.orgmdpi.com
The table below outlines the key features and benefits of integrating the synthesis of sulfonyl chlorides into flow chemistry and automated platforms.
| Feature | Benefit | Reference |
| Continuous Flow Reactors | Improved safety, better temperature control, higher space-time yield. | rsc.orgnih.govresearchgate.netresearchgate.net |
| Automated Process Control | Enhanced process consistency and reliability, reduced labor. | rsc.orgmdpi.com |
| Continuous Stirred-Tank Reactors (CSTRs) | Scalable production of aryl sulfonyl chlorides. | rsc.orgmdpi.com |
| Online ¹⁹F NMR | Real-time reaction monitoring and optimization. | researchgate.net |
The adoption of these advanced manufacturing technologies is poised to make the production of this compound safer, more efficient, and more scalable.
Exploration of Novel Reaction Pathways and Reactivity Patterns
The sulfonyl chloride functional group is a versatile reactive handle, and ongoing research seeks to explore novel reaction pathways and reactivity patterns for compounds like this compound. magtech.com.cn A deeper understanding of its reactivity will unlock new synthetic possibilities and applications.
One area of exploration is the reaction of sulfonyl chlorides with a variety of unsaturated compounds, including alkenes, alkynes, and heteroaromatics. magtech.com.cn These reactions can lead to a diverse range of products through mechanisms such as [2+2] annulations, chlorosulfonylation, and sulfonylation. magtech.com.cn The reactivity of sulfonyl chlorides with other functional groups, such as imines and aldehydes, is also an active area of investigation. magtech.com.cn
Furthermore, the reactivity of the biphenyl scaffold itself offers opportunities for novel transformations. Electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation, can be used to further functionalize the aromatic rings of the biphenyl core. rsc.orgrsc.org The development of directed C-H activation strategies is another exciting frontier that could enable highly selective modifications of the biphenyl structure. rsc.org
The study of the reactivity of sulfonyl chlorides with different nucleophiles is also leading to new synthetic methods. For example, the reaction of N-unsubstituted triazoles with sulfonyl chlorides has been shown to produce mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, with the product distribution influenced by the steric bulk of the sulfonyl chloride. researchgate.net
The table below provides a summary of potential reaction pathways for this compound based on the known reactivity of sulfonyl chlorides and biphenyl derivatives.
| Reaction Type | Reactant | Potential Product | Reference |
| Chlorosulfonylation | Alkenes/Alkynes | β-chloro sulfones | magtech.com.cn |
| Friedel-Crafts Acylation | Acyl Halides / AlCl₃ | Acylated biphenyl derivatives | rsc.orgrsc.org |
| Reaction with Nucleophiles | Amines/Alcohols | Sulfonamides/Sulfonate esters | magtech.com.cn |
| Suzuki-Miyaura Coupling | Boronic Acids / Pd catalyst | Further substituted biphenyls | rsc.orgrsc.org |
Continued exploration in this area will undoubtedly expand the synthetic utility of this compound.
Synergistic Approaches Combining Theoretical and Experimental Studies
The synergy between theoretical and experimental studies is becoming increasingly crucial for accelerating research and development in synthetic chemistry. nih.govacs.orgacs.orgnih.govscispace.comnih.gov For this compound, this integrated approach offers deep insights into its structural properties, reactivity, and potential applications.
Computational methods, particularly Density Functional Theory (DFT), are being employed to model the geometric and electronic structures of biphenyl derivatives. nih.govacs.orgacs.org These theoretical calculations can predict key parameters such as bond lengths, dihedral angles, and molecular electrostatic potentials, which are then correlated with experimental data obtained from techniques like X-ray crystallography and NMR spectroscopy. nih.govacs.orgacs.org This combined approach provides a comprehensive understanding of the molecule's three-dimensional conformation and how it influences its properties.
Molecular electrostatic potential (MEP) analysis, for instance, can identify the electron-rich and electron-poor regions of a molecule, offering clues about its intermolecular interactions and reactivity towards other chemical species. nih.govscispace.com Such computational insights can guide the design of new derivatives with desired properties.
Furthermore, theoretical studies can elucidate reaction mechanisms and predict the kinetic and thermodynamic favorability of different reaction pathways. researchgate.net This predictive power can help in optimizing reaction conditions and in the rational design of more efficient synthetic routes. A study on the reactivity of 1,2,3-triazoles with sulfonyl chlorides, for example, used both experimental and theoretical data to rationalize the formation of different regioisomers. researchgate.net Similarly, Hirshfeld surface analysis coupled with computational studies has been used to understand the noncovalent interactions of sulfonyl chlorides in the solid state. nih.gov
The integration of these computational tools with experimental work is creating a powerful feedback loop that is accelerating the pace of discovery and innovation in the field of biphenyl sulfonyl chloride chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2'-methyl-biphenyl-3-sulfonyl chloride, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2'-methyl-biphenyl using chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere), followed by chlorination with thionyl chloride . Efficiency depends on reaction time, stoichiometry of reagents, and purification steps (e.g., recrystallization from dichloromethane/hexane mixtures). Side reactions, such as over-sulfonylation or decomposition due to moisture, must be mitigated by rigorous drying of solvents and substrates .
Q. How does the sulfonyl chloride group in this compound facilitate nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonates, or thiosulfonates. For example, reaction with primary amines (e.g., benzylamine) in anhydrous THF at room temperature yields sulfonamide derivatives, which are characterized via H NMR and LC-MS to confirm substitution .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm structural integrity and purity.
- HPLC : For quantifying reaction yields and monitoring byproducts.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weights of derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in complex reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density of the sulfonyl chloride group, predicting sites of nucleophilic attack. For instance, studies on analogous compounds (e.g., pyridine-sulfonyl chlorides) show that steric hindrance from the 2'-methyl group reduces reactivity at the ortho position, guiding synthetic strategies .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug Design : Modifying the sulfonamide with enzymatically cleavable groups (e.g., ester linkages) to enhance stability.
- Pharmacokinetic Profiling : Using LC-MS/MS to track metabolite formation in plasma and tissues .
Q. How does the steric and electronic profile of this compound compare to other biphenyl sulfonyl chlorides in catalytic coupling reactions?
- Methodological Answer : The 2'-methyl group introduces steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions compared to unsubstituted analogs. However, electronic effects from the biphenyl system enhance electrophilicity, favoring nucleophilic aromatic substitution (e.g., with Grignard reagents). Comparative studies using kinetic assays (UV-Vis monitoring) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
